(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a propanoic acid backbone, and a 2-methylpyridin-4-yl substituent. This compound is of interest in medicinal chemistry, particularly in the development of protease inhibitors, anticancer agents, and peptide mimetics . Its stereochemistry (S-configuration) and substituent positioning are critical for target binding specificity and metabolic stability .
Properties
Molecular Formula |
C14H20N2O4 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-methylpyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-9-7-10(5-6-15-9)8-11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,8H2,1-4H3,(H,16,19)(H,17,18)/t11-/m0/s1 |
InChI Key |
QGDCINAUZBVBES-NSHDSACASA-N |
Isomeric SMILES |
CC1=NC=CC(=C1)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=NC=CC(=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Asymmetric Hydrogenation Route
A notable method involves the asymmetric hydrogenation of a suitable α,β-unsaturated amino acid ester precursor bearing the 2-methylpyridin-4-yl substituent.
- Starting material: Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)acrylate.
- Catalyst: Rhodium-based chiral catalysts such as [(1R,1'R,2R,2'R)-2,2'-bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-1,1'-bis-1H-isophosphindole-κP2,κP2'][(1,2,5,6-η)-1,5-cyclooctadiene]rhodium(1)tetrafluoroborate.
- Conditions: Hydrogen atmosphere at approximately 50 psi, in methanol solvent, for about 3 hours.
- Outcome: The hydrogenation converts the double bond to yield the chiral amino acid ester with high enantiomeric excess.
Following hydrogenation, the ester is hydrolyzed:
- Hydrolysis: Treatment with lithium hydroxide in a mixture of tetrahydrofuran and water at room temperature for approximately 7 hours.
- Workup: Acidification to pH ~3, extraction with ethyl acetate, drying, and concentration yield the target acid.
This method provides high yields (~95%) and excellent stereochemical control, suitable for producing the (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid as a white solid.
Boc Protection of Amino Acid Derivatives
Another approach involves starting from the free amino acid or its hydrochloride salt, followed by Boc protection:
- Starting material: (S)-2-amino-3-(2-methylpyridin-4-yl)propanoic acid or its salt.
- Boc protection: Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate.
- Solvent: Typically carried out in aqueous-organic mixtures or organic solvents like dichloromethane.
- Conditions: Room temperature, monitored by TLC or HPLC to ensure completion.
- Purification: Crystallization or chromatography to isolate the Boc-protected amino acid.
This method is widely used for preparing Boc-protected amino acids with various side chains and provides a straightforward route to the target compound.
Multi-Step Synthesis via Chiral Intermediates
Some patented processes describe multi-step syntheses involving:
- Preparation of chiral intermediates such as (2R,3S)-3-amino-2-hydroxy-3-phenylpropionic acid esters.
- Selective benzylation or other protecting group manipulations.
- De-esterification using aqueous bases like LiOH, NaOH, or KOH at controlled temperatures (0–35°C).
- Use of organic solvents such as alcohols (C1–C4) or ketones (C3–C8) for reaction media.
- Purification steps involving crystallization or extraction to achieve high purity.
While these patents focus on phenyl-substituted analogues, the methodology can be adapted for pyridinyl derivatives by substituent modification.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|
| Asymmetric hydrogenation | Rhodium catalyst, H2 (50 psi), MeOH, 3 h | ~95% yield | High stereoselectivity, mild conditions |
| Ester hydrolysis | LiOH in THF/H2O, RT, 7 h | Quantitative | Acidification post-reaction |
| Boc protection | Di-tert-butyl dicarbonate, base, DCM or aqueous-organic solvent | High yield | Standard method for amino group protection |
| Benzylation (for analogues) | Sodium hydride, organic solvent, 0–35°C | Moderate to high | Protecting group manipulation |
| De-esterification (analogues) | Aqueous base (LiOH, NaOH, KOH), 0–35°C | High purity product | Temperature control critical |
Analytical and Purification Considerations
- Monitoring: High-performance liquid chromatography (HPLC) is employed to monitor reaction progress and purity, with unreacted starting material typically below 0.5%.
- Purification: Silica gel chromatography or recrystallization from suitable solvents is used to isolate the pure compound.
- Characterization: Proton nuclear magnetic resonance (^1H NMR), mass spectrometry (MS), and optical rotation measurements confirm structure and stereochemistry.
Summary and Research Outlook
The preparation of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid is well-established through asymmetric hydrogenation of unsaturated precursors followed by hydrolysis, or by Boc protection of the corresponding amino acid. The use of chiral rhodium catalysts ensures high enantioselectivity. Reaction conditions are mild, and yields are generally high, making these methods suitable for both laboratory and industrial-scale synthesis.
Further optimization may focus on catalyst loading reduction, greener solvents, and continuous flow processes to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2).
Coupling: N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Major Products
Deprotection: The free amine derivative.
Substitution: Nitrated or halogenated pyridine derivatives.
Coupling: Peptide or amide derivatives.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(2-methylpyridin-4-yl)propanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions.
Comparison with Similar Compounds
Key Observations :
Electronic and Steric Effects :
- The 2-methylpyridin-4-yl group in the target compound provides a balance of steric bulk and electron-deficient aromaticity, enhancing binding to metal ions or hydrophobic enzyme pockets compared to purely aliphatic (e.g., cyclopentene in ) or electron-rich (e.g., thiophen-2-yl in ) substituents.
- The 4-iodophenyl analogue () exhibits potent anticancer activity, likely due to iodine’s heavy atom effect enhancing radio-sensitization or covalent binding.
Stereochemical Influence :
- The S-configuration is conserved across analogues (e.g., ), ensuring compatibility with enzymatic active sites. The R-isomer of the 4-iodophenyl variant showed reduced anticancer activity in preclinical models .
Synthetic Accessibility :
- Hydrolysis of methyl esters (e.g., using LiOH in THF/H₂O ) is a common step. However, the 2-methylpyridin-4-yl group may require milder conditions to prevent Boc deprotection compared to electron-withdrawing groups like 4-fluorophenyl .
Pharmacokinetic and Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves Boc-protection of the amino group followed by coupling with a pyridinyl moiety. For example, hydrolysis of tert-butyl esters using LiOH in THF/water (2:1) at room temperature yields the carboxylic acid derivative after acidification (pH ~6) . Intermediates are characterized via H NMR and LCMS to confirm structural integrity and purity. Column chromatography (e.g., petroleum ether/ethyl acetate gradients) or preparative HPLC (XBridge phenyl column) is used for purification .
Q. What storage conditions are recommended to maintain stability?
Store in a dry, ventilated environment at room temperature, away from heat and ignition sources. Use airtight containers to prevent moisture absorption, which may hydrolyze the Boc group. Safety protocols (P402, P403) emphasize avoiding humidity and ensuring proper ventilation .
Q. Which spectroscopic techniques are critical for confirming stereochemical purity?
Chiral HPLC or SFC (supercritical fluid chromatography) is essential for resolving enantiomers. H NMR analysis of coupling constants (e.g., J-values for adjacent protons) and NOESY experiments can confirm stereochemistry . LCMS with high-resolution mass detection validates molecular weight and purity .
Advanced Research Questions
Q. How can coupling reaction yields be optimized for pyridinyl derivatives?
Use activating agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) in anhydrous CHCl. Control reaction stoichiometry (e.g., 1.2–1.5 equivalents of coupling reagent) and monitor via TLC. Post-reaction, filter urea byproducts and purify using silica gel chromatography. Yields up to 61.6% have been achieved under these conditions .
Q. What chromatographic adjustments resolve co-eluting epimers in Boc-protected analogs?
Minor changes in mobile phase composition (e.g., increasing acetonitrile gradient slope by 0.1%/min) or column temperature (e.g., 25°C to 30°C) can separate epimers. For reversed-phase HPLC, use columns with phenyl stationary phases to enhance π-π interactions with aromatic moieties .
Q. How do solvent choices impact safety during large-scale synthesis?
Aqueous workups require precautions against exothermic reactions (e.g., neutralization with HCl). In organic phases (e.g., THF, DMF), ensure spark-proof equipment and inert atmospheres to mitigate flammability risks. Always adhere to P210 (avoid ignition sources) and P220 (store away from combustibles) guidelines .
Methodological Challenges and Solutions
- Discrepancies in Stereochemical Assignments : Use Mosher’s acid derivatives for absolute configuration determination via F NMR or X-ray crystallography if crystals are obtainable .
- Low Reaction Yields : Pre-activate the carboxylic acid using HOBt (hydroxybenzotriazole) to reduce racemization during coupling .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
